A'-Neogammacer-17(21)-ene
Overview
Description
A’-Neogammacer-17(21)-ene is a triterpenoid compound with a unique pentacyclic structure It is a derivative of gammacerane, characterized by its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: A’-Neogammacer-17(21)-ene can be synthesized from its precursor, A’-Neogammacer-22(29)-en-3-ol. The synthesis involves a series of chemical reactions, including oxidation and cyclization, under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yield and purity.
Industrial Production Methods: Industrial production of A’-Neogammacer-17(21)-ene typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps like purification and crystallization to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: A’-Neogammacer-17(21)-ene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of functional groups at specific positions on the molecule
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents or organometallic reagents
Major Products:
Scientific Research Applications
A’-Neogammacer-17(21)-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of A’-Neogammacer-17(21)-ene involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Gammacerane: The parent compound with a similar pentacyclic structure.
Hopene: Another triterpenoid with a related ring system.
Moretenone: A structurally related compound with distinct functional groups .
Uniqueness: A’-Neogammacer-17(21)-ene stands out due to its specific ring structure and the presence of unique functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20,23-25H,9-19H2,1-8H3/t23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPMDGPOFJGIR-WWJAXWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969858 | |
Record name | Hop-17(21)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-99-6 | |
Record name | Hopene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A'-Neogammacer-17(21)-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hop-17(21)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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